molecular formula C9H9N3O2 B8367352 N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide

N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide

Cat. No.: B8367352
M. Wt: 191.19 g/mol
InChI Key: BJGSQTAALUPTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Hydroxy-2-oxoindoline-5-carboxamidine is a compound that belongs to the oxindole family. Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of N’-Hydroxy-2-oxoindoline-5-carboxamidine makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-oxoindoline-5-carboxamidine can be achieved through several synthetic routes. One common method involves the reaction of 2-oxoindoline with hydroxylamine and a suitable carboxamidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-oxoindoline-5-carboxamidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-oxoindoline-5-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

N’-Hydroxy-2-oxoindoline-5-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-oxoindoline-5-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, which is useful in therapeutic applications such as cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxoindoline-3-carboxamidine
  • N’-Hydroxy-2-oxoindoline-3-carboxamidine
  • 2-Oxoindoline-5-carboxamidine

Uniqueness

N’-Hydroxy-2-oxoindoline-5-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide

InChI

InChI=1S/C9H9N3O2/c10-9(12-14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3,14H,4H2,(H2,10,12)(H,11,13)

InChI Key

BJGSQTAALUPTRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=NO)N)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-cyanooxindole (5.00 g, 32 mmol) (commercially available from the Combi-Blocks Catalog (Order Number IN-0073), hydroxylamine hydrochloride (4.4 g, 63 mmol), and sodium bicarbonate (11 g, 126 mmol) in 50 mL anhydrous MeOH was heated to 65° C. After 12 hours, the reaction was complete. The mixture was cooled and the suspension was filtered. The resulting solid was washed with 50 mL MeOH. The solid was transferred into a 500 mL round bottom flask and 200 mL distilled water was added. The resulting suspension was sonicated for 5 minutes. Filtration gave the desired compound as an off white solid (5.3 g, 88%). MS (API-ES) m/z (%): 192.0 (100%, M++H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
88%

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